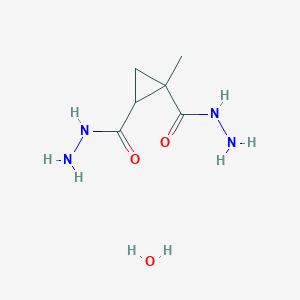
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate
Overview
Description
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate, also known as Daminozide, is a plant growth regulator that has been widely used in agriculture since the 1960s. It is a colorless, odorless, and crystalline compound that is soluble in water and other polar solvents. Daminozide is commonly used to control the growth of fruit trees, such as apples, pears, and cherries, and to improve the quality of ornamental plants, such as chrysanthemums and roses.
Mechanism Of Action
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate acts by inhibiting the activity of key enzymes involved in gibberellin biosynthesis, such as ent-kaurene synthase and ent-kaurene oxidase. By inhibiting these enzymes, 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate reduces the levels of active gibberellins in plants, which leads to a reduction in stem elongation and an increase in lateral branching. Additionally, 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate has been shown to increase the levels of abscisic acid, a plant hormone that promotes stress tolerance and the accumulation of storage compounds, such as sugars and amino acids.
Biochemical and Physiological Effects:
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate has been shown to have a range of biochemical and physiological effects on plants. It reduces stem elongation, increases branching, improves fruit quality, and enhances stress tolerance. Additionally, 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate has been shown to increase the levels of antioxidants, such as ascorbic acid and glutathione, in plants. These antioxidants can help protect plants from oxidative stress caused by environmental factors, such as UV radiation and air pollution.
Advantages And Limitations For Lab Experiments
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate is a useful tool for studying plant growth and development in the laboratory. Its ability to inhibit gibberellin biosynthesis allows researchers to study the effects of this hormone on plant morphology and physiology. Additionally, 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate can be used to improve the quality of fruit crops and ornamental plants, which can be useful in commercial agriculture and horticulture. However, 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate has some limitations as a research tool. Its mode of action is not fully understood, and its effects on other plant hormones and signaling pathways are not well characterized.
Future Directions
There are several future directions for research on 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate. One area of interest is the development of new synthetic routes for the compound, which could improve its efficiency and reduce its environmental impact. Another area of interest is the characterization of the molecular targets of 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate, which could shed light on its mode of action and potential side effects. Additionally, research on the effects of 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate on plant-microbe interactions and soil ecology could provide insights into its broader ecological impact. Finally, studies on the use of 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate in combination with other plant growth regulators and stress tolerance enhancers could lead to the development of new strategies for improving crop productivity and sustainability.
Scientific Research Applications
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate has been widely studied for its effects on plant growth and development. It has been shown to inhibit the biosynthesis of gibberellins, a group of plant hormones that promote stem elongation and cell division. By inhibiting gibberellin synthesis, 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate can reduce plant height, increase branching, and improve fruit quality. Additionally, 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate has been shown to increase the resistance of plants to environmental stresses, such as drought, heat, and cold.
properties
IUPAC Name |
1-methylcyclopropane-1,2-dicarbohydrazide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.H2O/c1-6(5(12)10-8)2-3(6)4(11)9-7;/h3H,2,7-8H2,1H3,(H,9,11)(H,10,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRZFAQZCVQCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NN)C(=O)NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371655 | |
| Record name | 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylcyclopropane-1,2-dicarbohydrazide Hydrate | |
CAS RN |
256413-14-6 | |
| Record name | 1-methylcyclopropane-1,2-dicarbohydrazide Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



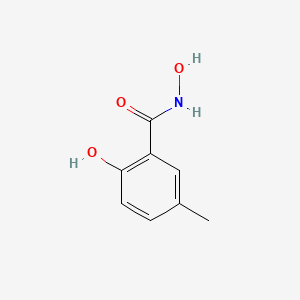
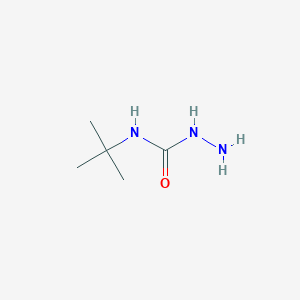
![2-[(2-Benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)oxy]-5-bromobenzaldehyde](/img/structure/B1620704.png)

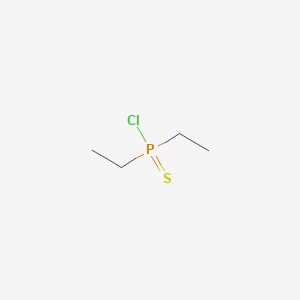
![6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1620708.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1620709.png)
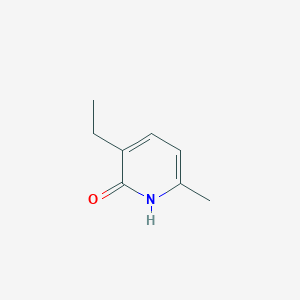
![4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1620716.png)
![2-{4-[(5-Nitro-2-pyridyl)oxy]phenyl}acetonitrile](/img/structure/B1620717.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B1620718.png)

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)
